1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene is an organic compound with the molecular formula C11H11F3O It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a vinyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene can be achieved through several routes. One common method involves the trifluoromethylation of a suitable precursor, such as 1-ethoxy-4-vinylbenzene, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst . The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, such as precise temperature control and efficient mixing, to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form ethoxy-4-(trifluoromethyl)ethylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound valuable in drug discovery and development.
Materials Science: The compound’s unique electronic properties make it useful in the design of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism by which 1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene exerts its effects is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl group is highly electronegative, which influences the compound’s reactivity and interaction with other molecules. This group can stabilize reactive intermediates, such as radicals and carbocations, thereby facilitating a range of chemical transformations .
Comparison with Similar Compounds
1-Ethoxy-4-(trifluoromethyl)-2-vinylbenzene can be compared with other similar compounds, such as:
1-Ethoxy-4-(trifluoromethyl)benzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Ethoxy-4-(difluoromethyl)-2-vinylbenzene: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in electronic properties and reactivity.
1-Methoxy-4-(trifluoromethyl)-2-vinylbenzene: The ethoxy group is replaced with a methoxy group, which can affect the compound’s solubility and reactivity.
These comparisons highlight the unique features of this compound, such as its specific electronic properties and reactivity patterns, which make it valuable for various applications.
Properties
IUPAC Name |
2-ethenyl-1-ethoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-3-8-7-9(11(12,13)14)5-6-10(8)15-4-2/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAIJSKQMORBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.